(2-Pyridyl)dithiobimane

Overview

Description

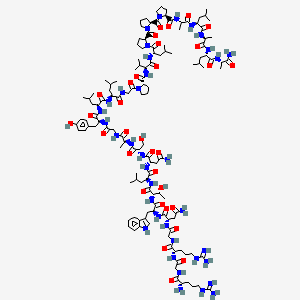

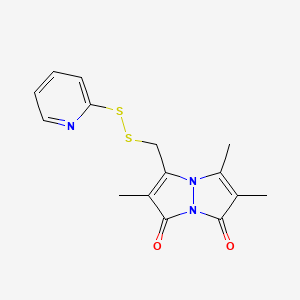

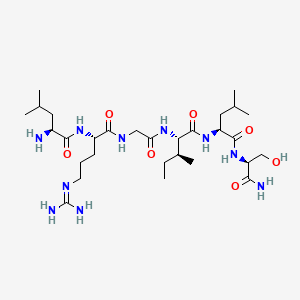

“(2-Pyridyl)dithiobimane” is a fluorescent sulfhydryl active reagent . It is also known by the synonym "2,3,6-Trimethyl-5-[(2-pyridinyldithio)methyl]-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione" . The empirical formula is C15H15N3O2S2 and the molecular weight is 333.43 .

Physical and Chemical Properties Analysis

“this compound” has a fluorescence λex of 406 nm and λem of 481 nm in 0.1 M phosphate pH 7.0 . It is recommended to be stored at a temperature of -20°C .Scientific Research Applications

Protein Structural Analysis : (2-Pyridyl)dithiobimane (PDT-Bimane) is utilized in site-directed fluorescence labeling studies. It is particularly effective in detecting protein secondary structure, mapping proximity between sites in proteins, and monitoring real-time conformational changes. The reducible nature of PDT-Bimane aids in resolving issues like ensuring specific labeling of cysteine residues and determining labeling efficiency (Mansoor & Farrens, 2004).

Sensing Applications : Phenothiazine-pyridyl chalcone, an internal charge transfer probe, has been designed for the detection of Cu2+ ions. This highlights the potential use of pyridyl-based compounds in developing sensors for biologically and environmentally significant ions (Mashraqui et al., 2008).

Photocurrent Responsive Films : Electrodes with films of dithiolene complex containing pyridyl groups have been prepared to investigate their photocurrent response behaviors. This demonstrates the applicability of pyridyl-dithiolate compounds in photoelectrochemical measurements and potentially in solar cell technologies (Shen et al., 2014).

Lanthanide(III) Chemistry : The use of di-2-pyridyl ketone in lanthanide(III) chemistry has led to the formation of mononuclear and dinuclear erbium(III) complexes. These complexes are significant for understanding the bonding and structures in lanthanide chemistry (Thiakou et al., 2006).

Synthesis of Tin(IV) Complexes : The reaction of di-2-pyridyl disulfide with tin(II) halides has been used to synthesize dihalogenobis(2-pyridinethiolato)-tin(IV). This study contributes to the understanding of coordination chemistry and the stability of certain tin(IV) complexes (Masaki & Matsunami, 1976).

Cobalt Complex Synthesis : A cobalt complex involving 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl has been synthesized, demonstrating the potential for creating stable complexes with unique magnetic properties (Hearns et al., 2004).

Electrocatalysts in Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, particularly 2-pyridyl derivatives, have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solution, indicating their potential in catalysis and energy conversion applications (Matson et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (2-Pyridyl)dithiobimane is thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play crucial roles in protein structure, function, and regulation.

Mode of Action

This compound interacts with its targets by coupling to thiol groups . This interaction results in the formation of a covalent bond between the this compound molecule and the thiol group, leading to the modification of the target molecule.

Result of Action

The result of this compound’s action is the modification of proteins containing thiol groups . This modification can potentially alter the function of these proteins, leading to various molecular and cellular effects. The exact effects would depend on the specific proteins that are modified.

Biochemical Analysis

Biochemical Properties

(2-Pyridyl)dithiobimane plays a crucial role in biochemical reactions, particularly in coupling to thiols. It interacts with various enzymes, proteins, and other biomolecules through its sulfhydryl-reactive groups. The compound forms stable complexes with thiol-containing biomolecules, facilitating the study of protein-protein interactions, enzyme activities, and other biochemical processes . The nature of these interactions is primarily based on the formation of disulfide bonds, which are essential for maintaining the structural integrity and function of many proteins.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form disulfide bonds with thiol groups in proteins can alter protein function and stability, leading to changes in cellular activities . For example, this compound can affect the redox state of cells, impacting processes such as oxidative stress response and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with thiol groups in biomolecules. The compound’s disulfide linker is cleavable by thiol reagents, allowing it to report short-range interactions in proteins . This property makes this compound a valuable tool for studying enzyme inhibition or activation, binding interactions with biomolecules, and changes in gene expression. The compound’s fluorescence properties also enable real-time monitoring of these interactions in living cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under specific conditions, such as storage at -20°C and protection from light . Its stability and degradation can vary depending on the experimental conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of optimizing experimental parameters to maintain the compound’s efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, this compound may cause toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s ability to form disulfide bonds with thiol groups allows it to participate in redox reactions and other metabolic processes . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form disulfide bonds with thiol groups in proteins can influence its activity and function within different cellular compartments . Studying the subcellular localization of this compound provides valuable insights into its role in cellular processes.

Properties

IUPAC Name |

1,2,6-trimethyl-7-[(pyridin-2-yldisulfanyl)methyl]pyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c1-9-11(3)17-12(10(2)15(20)18(17)14(9)19)8-21-22-13-6-4-5-7-16-13/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMPZGOELHEYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CSSC3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652672 | |

| Record name | 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385398-64-1 | |

| Record name | 2,3,6-Trimethyl-5-{[(pyridin-2-yl)disulfanyl]methyl}-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Pyridyl)dithiobimane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does (2-pyridyl)dithiobimane interact with proteins and what structural information can be derived from this interaction?

A1: this compound reacts specifically with cysteine residues in proteins. [] This reaction forms a stable fluorescent adduct. The fluorescence properties of the attached PDT-Bimane are sensitive to the local environment. Specifically, the researchers demonstrated that PDT-Bimane fluorescence is quenched by nearby tryptophan residues. [] By strategically introducing cysteine residues into a protein and measuring changes in fluorescence, researchers can deduce information about protein secondary structure and proximity between different regions of the protein. []

Q2: What advantages does this compound offer over other fluorescent probes for studying protein structure?

A2: this compound possesses several key advantages for protein structural analysis. Firstly, its specificity for cysteine allows for targeted labeling, minimizing background noise. [] Secondly, the ability to cleave the PDT-Bimane label using reducing agents allows researchers to confirm labeling specificity and accurately determine labeling efficiency. [] This reversibility is particularly valuable at low protein concentrations, where traditional methods struggle. Finally, the combination of these features makes this compound ideal for high-throughput studies of protein folding, interactions, and conformational changes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![d[Cha4]AVP](/img/structure/B561571.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B561578.png)